molecular formula C12H10N4O3S B2764291 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide CAS No. 2034368-33-5

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2764291
CAS No.: 2034368-33-5
M. Wt: 290.3
InChI Key: IJVPCDLCMUSGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a synthetic hybrid compound incorporating 1,2,4-oxadiazole and 5-methylisoxazole pharmacophores, designed for advanced antibacterial research. This compound represents a novel chemical entity developed through molecular hybridization strategies aimed at targeting essential bacterial enzymes . Compounds featuring the 1,2,4-oxadiazole moiety are of significant interest in medicinal chemistry due to their high metabolic stability and role as bioisosteric replacements for esters and amides, which enhances their resistance to enzymatic degradation . The structural framework of this hybrid molecule is specifically engineered to inhibit key bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication, transcription, and recombination, making them prominent targets for antibacterial development . Research on closely related 1,2,4-oxadiazole hybrids has demonstrated potent inhibitory activity against Escherichia coli DNA gyrase, with some compounds exhibiting IC50 values in the nanomolar range, comparable to or even surpassing the reference drug novobiocin . Furthermore, such analogs have shown potent, broad-spectrum antibacterial efficacy against pathogens like Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) as low as 24 ng/mL and 62 ng/mL, respectively, rivaling the potency of ciprofloxacin . This compound is intended for research applications only, specifically for investigating novel antibacterial agents, exploring structure-activity relationships in hybrid molecule design, and studying the mechanism of action against bacterial topoisomerases. It is supplied with comprehensive analytical data for quality verification. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-7-4-9(15-18-7)11-14-10(19-16-11)5-13-12(17)8-2-3-20-6-8/h2-4,6H,5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVPCDLCMUSGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures, specifically an isoxazole and an oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article reviews its biological activity based on diverse sources, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as:

PropertyValue
Molecular FormulaC15H14N4O3
Molecular Weight298.302 g/mol
Purity~95%

The structure features a thiophene ring linked to an oxadiazole moiety through a methyl group, which is further attached to a 5-methylisoxazole. This unique combination of functional groups enhances its potential for biological interactions.

Anticancer Properties

Research indicates that compounds containing oxadiazole and isoxazole rings exhibit promising anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In particular:

  • Cytotoxicity : Some derivatives have shown IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation. For example, certain oxadiazole derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells .
  • Mechanism of Action : Flow cytometry assays have revealed that these compounds can induce apoptosis in cancer cells. Mechanistic studies suggest that they may activate apoptotic pathways through increased expression of p53 and cleavage of caspase-3 .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Studies on similar oxadiazole derivatives indicate enhanced activity against gram-positive bacteria compared to gram-negative strains. The presence of the isoxazole moiety may contribute to improved lipophilicity, facilitating cellular uptake and target site accessibility .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF-70.65Apoptosis induction
HCT-1162.41Inhibition of TS

This study highlighted the compound's ability to significantly inhibit cell growth in a dose-dependent manner.

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene were tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli128 µg/mL

These results suggest that modifications to the compound could yield derivatives with enhanced antimicrobial efficacy.

Scientific Research Applications

Structural Characteristics

The compound features several important structural components:

  • Isoxazole Ring : Known for diverse biological activities including anti-inflammatory and anticancer properties.
  • Oxadiazole Ring : Implicated in various biological interactions and may enhance the compound's binding affinity to molecular targets.
  • Thiophene Carboxamide Group : This moiety contributes to the overall reactivity and solubility of the compound, which is crucial for its bioavailability in biological systems.

Anticancer Properties

Research indicates that compounds containing isoxazole and oxadiazole rings often exhibit significant anticancer activity. Preliminary studies suggest that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide may interact with critical enzymes or receptors involved in cancer cell proliferation and survival pathways. The specific mechanism of action remains under investigation but may involve the modulation of signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The structural motifs present in this compound are also associated with anti-inflammatory activities. Compounds similar to this compound have shown promise in reducing inflammation markers in various biological assays. This suggests potential applications in treating inflammatory diseases where excessive inflammation is a hallmark .

Synthesis and Derivative Development

The synthesis of this compound typically involves multiple synthetic steps that allow for the introduction of various substituents to enhance its biological activity. The ability to modify the thiophene or isoxazole moieties can lead to derivatives with improved pharmacological profiles .

Case Study 1: Anticancer Activity

A study conducted on related oxadiazole compounds demonstrated their ability to inhibit cancer cell lines through apoptosis induction. The presence of the isoxazole moiety was crucial for enhancing cytotoxicity against specific cancer types, suggesting that this compound could hold similar potential .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays have shown that derivatives of thiophene carboxamides exhibit significant inhibition of pro-inflammatory cytokines. This mechanism could be attributed to the modulation of NF-kB signaling pathways, a common target for anti-inflammatory drugs. Future studies should focus on elucidating the specific pathways influenced by N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-y)methyl)thiophene-3-carboxamide .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several synthesized derivatives reported in the literature. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison
Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₁₂H₁₁N₃O₃S 277.30 1,2,4-oxadiazole, 5-methylisoxazole, thiophene-3-carboxamide
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide C₁₉H₂₃N₃O₂S 357.47 Isoxazole, thiophene-2-yl, diethylaminophenyl substituent
Ligand 10 (N-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide) C₁₇H₁₄ClN₃O₃ 343.76 1,2,4-oxadiazole, 3-chlorophenyl, 4-methoxybenzamide
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylisoxazole-4-carboxamide C₁₅H₁₁N₄O₄S 343.34 Isoxazole, thiazole, nitro group, phenyl substituent
N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide C₁₀H₇N₃O₂S 233.25 Isoxazole, cyano group, thiophene-2-carboxamide

Pharmacological Implications

  • Anticancer Potential: Analogues like Ligand 10 and 47l () with oxadiazole/benzamide motifs have shown activity in anticancer screenings, suggesting the target compound may share similar mechanisms .
  • Antimicrobial Activity : Thiadiazole derivatives () and thiazole-containing compounds () highlight the importance of sulfur-containing heterocycles in antimicrobial design, though the target compound’s oxadiazole-thiophene combination remains untested .

Q & A

Basic: What synthetic methodologies are employed to prepare N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide?

Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions:

  • Isoxazole Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted alkenes) under reflux conditions in acetonitrile or DMF .
  • Oxadiazole Ring Construction : Cyclization of thioamide intermediates using iodine and triethylamine, as described for analogous 1,3,4-thiadiazole derivatives .
  • Carboxamide Coupling : Amidation via activation of the carboxylic acid moiety (e.g., using HATU or EDCI) followed by reaction with the oxadiazole-methylamine intermediate .
    Key Considerations : Solvent selection (DMF for solubility), inert atmosphere for oxidation-sensitive intermediates, and TLC monitoring are critical .

Advanced: How can researchers resolve conflicting NMR data for structural confirmation of this compound?

Answer:
Discrepancies in 1^1H/13^13C NMR assignments often arise from overlapping peaks or dynamic effects. Methodological solutions include:

  • 2D NMR Techniques : HSQC and HMBC to correlate proton-carbon couplings, especially for distinguishing oxadiazole and isoxazole ring protons .
  • Variable Temperature NMR : To mitigate rotational barriers in the oxadiazole-methyl-thiophene linkage .
  • Cross-Validation with Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns validate substituent positions .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies key functional groups (C=O at ~1650–1700 cm1^{-1}, C=N at ~1600 cm1^{-1}) .
  • NMR Spectroscopy : 1^1H NMR distinguishes methyl groups (5-methylisoxazole: δ 2.4–2.6 ppm) and thiophene protons (δ 7.1–7.5 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (MW 358.4 g/mol) .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Answer:

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency for oxadiazole formation .
  • Catalytic Additives : Use of triethylamine or DMAP accelerates amide coupling steps .
  • Temperature Control : Reflux conditions (80–100°C) for cycloadditions vs. room temperature for sensitive intermediates .
  • Purification Techniques : Column chromatography with gradient elution (hexane/EtOAc) resolves structurally similar byproducts .

Basic: What biological assays are recommended for preliminary activity screening?

Answer:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., GSK-3β) due to structural similarity to oxadiazole inhibitors .

Advanced: How can computational modeling predict target interactions for this compound?

Answer:

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., GSK-3β) using the oxadiazole and thiophene moieties as pharmacophores .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .
  • QSAR Studies : Correlate substituent effects (e.g., methylisoxazole) with bioactivity using Hammett constants or logP values .

Basic: What safety protocols are required for handling this compound?

Answer:

  • GHS Compliance : Classified as Acute Toxicity (Category 4, H302), Skin Irritation (Category 2, H315), and Respiratory Irritation (H335) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: How to address low reproducibility in biological activity across studies?

Answer:

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolite Profiling : LC-MS to detect degradation products under assay conditions .
  • Synergistic Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to counteract resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.